N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide
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Overview
Description
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide is a chemical compound known for its unique structure and reactivity It features a triphenylphosphine moiety bonded to a methanesulfonamide group through a phosphanylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide typically involves the reaction of N-sulfinyltrifluoromethanesulfonamide with triphenylphosphine or triphenylphosphine oxide. The reaction proceeds under mild conditions, often at room temperature, and in solvents such as benzene . Another method involves the reaction of trifluoromethanesulfonamide with dichloro(triphenyl)phosphorane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include triphenylphosphine, dichloro(triphenyl)phosphorane, and various oxidizing and reducing agents. Reactions are typically carried out in organic solvents such as benzene or acetonitrile, under mild to moderate temperatures .
Major Products
The major products formed from reactions involving this compound include trifluoromethanesulfonamide, triphenylphosphine oxide, and various phosphine derivatives .
Scientific Research Applications
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide involves its ability to form stable complexes with various substrates. The triphenylphosphine moiety acts as a nucleophile, facilitating reactions with electrophilic centers. The sulfonamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another phosphine derivative used in organic synthesis.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: Known for its reactivity and use in forming hypervalent silicates.
Uniqueness
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide is unique due to its specific combination of a triphenylphosphine moiety with a methanesulfonamide group. This structure imparts distinct reactivity and stability, making it valuable in various chemical applications .
Properties
CAS No. |
1497-64-9 |
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Molecular Formula |
C19H18NO2PS |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(triphenyl-λ5-phosphanylidene)methanesulfonamide |
InChI |
InChI=1S/C19H18NO2PS/c1-24(21,22)20-23(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
JZNWLLKQRMBLRD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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